Enantiopure (R)-Form Enables Antiviral Intermediate Applications Unavailable to Racemate
The (R)-enantiomer of 2-cyclopentyl-2-hydroxyacetic acid (CAS 174603-03-3) is specifically reported as a key chiral intermediate in the synthesis of antiviral and antiretroviral drugs, including reverse transcriptase inhibitors. This application is critically dependent on enantiopurity [1]. In contrast, the racemic mixture (CAS 6053-71-0) or the (S)-enantiomer (CAS 200112-55-6) are not cited for this specific use. This creates a clear differentiation based on stereochemical identity, where the racemate is a less specialized and potentially unsuitable alternative for these specific pharmaceutical syntheses .
| Evidence Dimension | Suitability as Chiral Intermediate for Antiviral Synthesis |
|---|---|
| Target Compound Data | (R)-2-cyclopentyl-2-hydroxyacetic acid: Suitable |
| Comparator Or Baseline | 2-Cyclopentyl-2-hydroxyacetic acid (Racemic mixture, CAS 6053-71-0): Not suitable |
| Quantified Difference | Qualitative distinction in application suitability |
| Conditions | Application-specific, based on literature and vendor descriptions |
Why This Matters
This differentiation is critical for procurement in medicinal chemistry; purchasing the racemic mixture when an enantiopure intermediate is required can derail a synthetic pathway or lead to an inactive final product.
- [1] MySkinRecipes. (n.d.). (R)-2-Cyclopentyl-2-Hydroxyacetic Acid Product Page. Retrieved April 22, 2026. View Source
